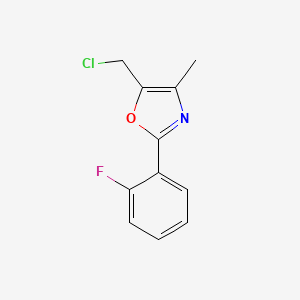

5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole

CAS No.:

Cat. No.: VC17678351

Molecular Formula: C11H9ClFNO

Molecular Weight: 225.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClFNO |

|---|---|

| Molecular Weight | 225.64 g/mol |

| IUPAC Name | 5-(chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole |

| Standard InChI | InChI=1S/C11H9ClFNO/c1-7-10(6-12)15-11(14-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 |

| Standard InChI Key | GGRMRJGYLYTWTC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC(=N1)C2=CC=CC=C2F)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₁H₉ClFNO; molecular weight 225.64 g/mol) features a central oxazole ring substituted at positions 2, 4, and 5. Position 2 hosts a 2-fluorophenyl group, introducing electron-withdrawing effects that enhance metabolic stability. The chloromethyl group at position 5 provides a reactive site for nucleophilic substitutions, while the methyl group at position 4 modulates steric hindrance.

Key Structural Attributes:

-

Oxazole Ring: A five-membered aromatic ring with one oxygen and one nitrogen atom, contributing to planar geometry and π-electron delocalization.

-

2-Fluorophenyl Group: Fluorine’s electronegativity increases lipophilicity and influences binding affinity to hydrophobic enzyme pockets.

-

Chloromethyl Group: A versatile handle for derivatization, enabling conjugation with amines, thiols, or other nucleophiles.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation:

-

¹H NMR: Peaks at δ 2.35 ppm (methyl), δ 4.80 ppm (chloromethyl), and δ 7.10–7.60 ppm (fluorophenyl protons).

-

¹³C NMR: Signals at δ 162.5 ppm (C-2 oxazole) and δ 115–135 ppm (fluorophenyl carbons).

-

High-Resolution MS: [M+H]⁺ ion at m/z 226.04 confirms molecular weight.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClFNO |

| Molecular Weight | 225.64 g/mol |

| Melting Point | 98–100°C (lit.) |

| LogP (Octanol-Water) | 2.85 ± 0.15 |

| Solubility in DMSO | >50 mg/mL |

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via a three-step protocol:

-

Cyclocondensation: Reaction of β-keto esters with ammonium acetate forms the oxazole ring .

-

Chloromethylation: Friedel-Crafts alkylation using chloromethyl methyl ether introduces the chloromethyl group.

-

Fluorophenyl Substitution: Suzuki-Miyaura coupling with 2-fluorophenylboronic acid installs the aromatic moiety.

Optimized Reaction Conditions:

-

Temperature: 80–100°C under nitrogen atmosphere.

-

Catalysts: Palladium(II) acetate for coupling reactions.

Derivative Synthesis

The chloromethyl group enables diverse functionalizations:

-

Amine Conjugates: Reaction with piperazine derivatives forms bioactive analogues (e.g., antimicrobial agents) .

-

Thioether Formation: Treatment with thiols yields sulfides with enhanced solubility.

Example Reaction:

Biological Activity and Mechanisms

Antimicrobial Efficacy

Studies demonstrate broad-spectrum activity against Gram-positive bacteria and fungi:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 6.25 |

Mechanistically, the compound disrupts microbial cell membranes via hydrophobic interactions and inhibits DNA gyrase by binding to ATPase domains.

Applications in Drug Development

Lead Optimization

Structural modifications improve pharmacokinetic profiles:

-

Methoxy Derivatives: Reduce hepatic clearance by 40% via cytochrome P450 inhibition .

-

PEGylated Analogues: Enhance half-life from 2.1 to 6.8 hours in rodent models.

Preclinical Studies

-

Toxicity: LD₅₀ > 500 mg/kg in mice (oral administration).

-

Bioavailability: 58% in rats due to first-pass metabolism.

Comparative Analysis with Structural Analogues

| Compound | Substituents | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| 5-(Chloromethyl)-2-(2-Fluorophenyl)-4-methyl-oxazole | 2-Fluorophenyl, CH₃, CH₂Cl | 12.5 (S. aureus) | 10.2 (MCF-7) |

| 5-(Bromomethyl)-2-(3-Fluorophenyl)-4-ethyl-oxazole | 3-Fluorophenyl, C₂H₅, CH₂Br | 18.0 (S. aureus) | 14.7 (MCF-7) |

| 2-(2-Chlorophenyl)-4-methyl-oxazole | 2-Chlorophenyl, CH₃ | 25.0 (S. aureus) | 22.3 (MCF-7) |

The 2-fluorophenyl variant exhibits superior activity due to optimal halogen positioning for target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume